molecular formula C15H25N3O6 B13817456 L-Lysine(Boc)-Osu

L-Lysine(Boc)-Osu

Cat. No.: B13817456
M. Wt: 343.38 g/mol
InChI Key: FJUZFSSVHZMNMG-JTQLQIEISA-N
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Description

L-Lysine(Boc)-Osu, also known as Nα-(tert-Butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, is a derivative of the essential amino acid L-lysine. This compound is widely used in peptide synthesis and as a reagent in organic chemistry due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, while the N-hydroxysuccinimide (Osu) ester facilitates the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine(Boc)-Osu is typically synthesized through a multi-step process involving the protection of the amino group of L-lysine with a Boc group, followed by the activation of the carboxyl group with N-hydroxysuccinimide. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Lysine(Boc)-Osu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Lysine(Boc)-Osu has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysine(Boc)-Osu involves the formation of peptide bonds through nucleophilic substitution. The Osu ester group is highly reactive and readily forms amide bonds with nucleophiles such as amines. The Boc group provides temporary protection to the amino group, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to regenerate the free amino group .

Comparison with Similar Compounds

Similar Compounds

    Nα-Boc-L-lysine: Similar to L-Lysine(Boc)-Osu but lacks the Osu ester group.

    Nα-Fmoc-L-lysine: Another protected form of L-lysine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

    Nα-Cbz-L-lysine: In this compound, the amino group is protected by a benzyloxycarbonyl (Cbz) group.

Uniqueness

This compound is unique due to its combination of the Boc protective group and the Osu ester group. This dual functionality allows for efficient peptide bond formation while providing temporary protection to the amino group. The compound’s reactivity and versatility make it a valuable reagent in peptide synthesis and other chemical applications .

Properties

Molecular Formula

C15H25N3O6

Molecular Weight

343.38 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-9-5-4-6-10(16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1

InChI Key

FJUZFSSVHZMNMG-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)N

Origin of Product

United States

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